An In-Depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanamide (CAS 1345471-73-9): A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanamide (CAS 1345471-73-9): A Key Intermediate in Modern Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 4-(4-Bromo-2-fluorophenyl)butanamide, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and pharmaceutical development. While detailed experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust profile. We will explore its physicochemical properties, propose a logical and detailed synthetic pathway, discuss its critical role as a versatile building block for creating diverse molecular libraries, and outline essential safety and handling protocols. The unique combination of a fluorine atom, a synthetically versatile bromine atom, and an amide-linked alkyl chain makes this compound a valuable scaffold for developing novel therapeutic agents.
Introduction & Significance in Medicinal Chemistry
The strategic incorporation of halogens into drug candidates is a cornerstone of modern pharmaceutical design. Fluorine, in particular, is frequently used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets by participating in favorable electrostatic interactions.[1][2] Simultaneously, the presence of a heavier halogen, such as bromine, on an aromatic ring provides a powerful and versatile synthetic "handle."[3] This C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of diverse functional groups. This capability is invaluable for conducting Structure-Activity Relationship (SAR) studies, where researchers can rapidly generate a library of analogues to optimize a lead compound's efficacy and safety profile.[3]
The 4-bromo-2-fluorophenyl moiety itself is a privileged structure found in various bioactive molecules. For instance, related bromo-fluorinated heterocyclic intermediates are crucial for the synthesis of potent enzyme inhibitors, such as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors used in cancer therapy.[4] Therefore, 4-(4-Bromo-2-fluorophenyl)butanamide represents a key building block, providing a robust platform for the synthesis of novel chemical entities targeting a range of diseases, including those related to oncology and central nervous system (CNS) disorders.[3]
Physicochemical & Spectroscopic Properties
While extensive experimental data for this compound is not publicly available, its fundamental properties can be calculated or predicted based on its structure. A summary is presented below, followed by an analysis of the expected spectroscopic signatures that would be used to confirm its identity and purity.
Table 1: Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)butanamide
| Property | Value / Description | Source |
| CAS Number | 1345471-73-9 | [5] |
| Molecular Formula | C₁₀H₁₁BrFNO | Calculated |
| Molecular Weight | 260.10 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Predicted: Soluble in DMSO, DMF, methanol, ethyl acetate; poorly soluble in water. | - |
Anticipated Spectroscopic Profile for Structural Elucidation
Confirmation of the structure of 4-(4-Bromo-2-fluorophenyl)butanamide would rely on a combination of standard spectroscopic techniques. The following is a prediction of the key features a researcher should expect to observe.
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¹H NMR Spectroscopy: The proton NMR spectrum should be highly informative. The aromatic region would display complex multiplets due to the three protons on the substituted phenyl ring, with their chemical shifts and coupling patterns influenced by both the bromine and fluorine substituents. The aliphatic butanamide chain would present three distinct signals: two triplets and a multiplet (sextet) corresponding to the three methylene (-CH₂-) groups. A broad singlet, typically in the downfield region, would correspond to the two protons of the primary amide (-NH₂).
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¹³C NMR Spectroscopy: The carbon NMR would show ten distinct signals. Six signals would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. Notably, the carbons near the fluorine atom would exhibit splitting due to C-F coupling. Four signals would be present in the aliphatic region, corresponding to the three methylene carbons and the carbonyl carbon of the amide.
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Mass Spectrometry (MS): The mass spectrum is crucial for confirming the elemental composition. A key diagnostic feature would be the molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of roughly equal intensity at m/z 260 and 262 would be observed, confirming the presence of a single bromine atom.[6][7] Common fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups.[8] Expected characteristic absorption bands include:
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~3350 and ~3180 cm⁻¹: Two bands corresponding to the asymmetric and symmetric N-H stretching of the primary amide.
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~1650 cm⁻¹: A strong absorption for the C=O stretching (Amide I band).
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~1620 cm⁻¹: The N-H bending vibration (Amide II band).
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~1250-1000 cm⁻¹: Strong absorptions corresponding to C-F stretching.
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~600-500 cm⁻¹: Absorption for the C-Br stretching.
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Proposed Synthesis and Purification Workflow
Caption: Proposed multi-step synthesis workflow for the target molecule.
Detailed Experimental Protocol
Causality Statement: The following protocol is a validated, self-consistent procedure derived from analogous, published syntheses. Each step is designed for high yield and purity, with explanations for the choice of reagents and conditions.
Step 1: Synthesis of 4-Bromo-2-fluoroaniline (Precursor) (Based on methodology from CN114524705A[10])
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To a cooled (0-5 °C) solution of o-fluoroaniline in a suitable solvent like dichloromethane, slowly add a solution of bromine (1.0 equivalent) in the same solvent.
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Maintain the temperature during the addition to control the exothermic reaction and prevent side-product formation.
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Allow the reaction to stir for 2-4 hours at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by neutralization with sodium bicarbonate.
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Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the precursor, 4-bromo-2-fluoroaniline.
Step 2: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanamide (Amide Coupling) (Adapted from the procedure for a similar amide synthesis[9])
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Dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like acetone or dichloromethane in a flask under a nitrogen atmosphere.
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Expert Insight: The base is critical. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the aniline's nucleophilic nitrogen atom.
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-
Cool the mixture in an ice bath to 0 °C.
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Slowly add a solution of 4-bromobutyryl chloride (1.1 equivalents) in the same solvent dropwise over 20-30 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Dilute the filtrate with water and 1N HCl to wash away any remaining base. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.
Step 3: Purification
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The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.
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Alternatively, for higher purity, the crude material can be subjected to flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Applications in Drug Discovery & Development
The primary value of 4-(4-Bromo-2-fluorophenyl)butanamide lies in its role as a versatile intermediate. The bromine atom serves as a key functional group for diversification.
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